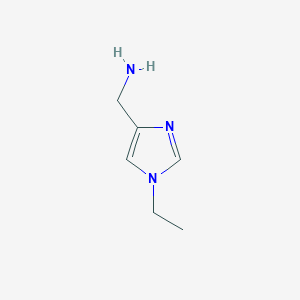
1-(4-methoxycyclohexyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxycyclohexyl)piperazine (MCP) is a cyclic compound with a piperazine ring as its central core. It is a synthetic compound that is widely used in biochemical and pharmacological research. MCP has been found to have a wide range of applications in the scientific community, including as an agonist and antagonist in receptor binding studies, as an inhibitor of enzymes, and as a substrate for metabolic studies. Furthermore, it has been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of various compounds on living organisms.
科学研究应用
1-(4-methoxycyclohexyl)piperazine has been used in a wide range of scientific research applications. For example, it has been used as an agonist or antagonist in receptor binding studies, as an inhibitor of enzymes, and as a substrate for metabolic studies. Additionally, it has been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of various compounds on living organisms.
作用机制
1-(4-methoxycyclohexyl)piperazine is believed to act as an agonist or antagonist at various receptors in the body, depending on the concentration and the specific receptor in question. For example, it has been found to act as an agonist at the 5-HT3 receptor, an antagonist at the 5-HT2A receptor, and an agonist at the D2 receptor. Additionally, it has been found to inhibit the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase.
Biochemical and Physiological Effects
1-(4-methoxycyclohexyl)piperazine has been found to have a wide range of biochemical and physiological effects. It has been found to act as an agonist or antagonist at various receptors, depending on the concentration and the specific receptor in question. Additionally, it has been found to inhibit the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase. Furthermore, it has been found to have an effect on the metabolism of certain compounds, such as dopamine and serotonin.
实验室实验的优点和局限性
1-(4-methoxycyclohexyl)piperazine has several advantages when used in laboratory experiments. For example, it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a relatively safe compound and has low toxicity. However, there are some limitations to the use of 1-(4-methoxycyclohexyl)piperazine in laboratory experiments. For example, it has a relatively short half-life, which may limit its use in certain experiments. Additionally, it is not a very potent compound, which may limit its use in certain experiments.
未来方向
The use of 1-(4-methoxycyclohexyl)piperazine in scientific research is still in its infancy, and there are many potential future directions for its use. For example, it could be used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of various compounds on living organisms. Additionally, it could be used to investigate the effects of various compounds on the metabolism of certain compounds, such as dopamine and serotonin. Furthermore, it could be used to investigate the effects of various compounds on the immune system, as well as to investigate the effects of various compounds on the development and progression of various diseases. Finally, it could be used to investigate the effects of various compounds on the development and progression of various types of cancer.
合成方法
1-(4-methoxycyclohexyl)piperazine can be synthesized in several ways, including from 4-methoxycyclohexylamine and piperazine, or from 4-methoxycyclohexanol and ethylenediamine. The most common method for the synthesis of 1-(4-methoxycyclohexyl)piperazine involves the reaction of 4-methoxycyclohexylamine and piperazine in an aqueous solution at an elevated temperature. The reaction proceeds through an intermediate product, 4-methoxycyclohexylpiperazine, which is then hydrolyzed to produce the final product, 1-(4-methoxycyclohexyl)piperazine.
属性
IUPAC Name |
1-(4-methoxycyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKKNFFPTWTAME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxycyclohexyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine](/img/structure/B6618853.png)

![[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6618863.png)








